molecular formula C40H49NO2 B14220070 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate CAS No. 820977-72-8

15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate

Cat. No.: B14220070
CAS No.: 820977-72-8
M. Wt: 575.8 g/mol
InChI Key: UIRKFLXWOJFIAS-UHFFFAOYSA-N
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Description

15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is an organic compound with a complex structure that includes a pyrene moiety and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 15-[4-(dimethylamino)phenyl]pentadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.

    Reduction: The nitro group in the dimethylamino phenyl moiety can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Pyrene-1,6-dione derivatives.

    Reduction: 15-[4-(Amino)phenyl]pentadecyl pyrene-1-carboxylate.

    Substitution: Pyrene-1-carboxylic acid and 15-[4-(dimethylamino)phenyl]pentadecanol.

Scientific Research Applications

15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is primarily related to its fluorescent properties. The pyrene moiety can absorb light and re-emit it at a different wavelength, making it useful in various imaging and sensing applications. The dimethylamino group can enhance the compound’s solubility and interaction with biological molecules, facilitating its use in bioimaging and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrenecarboxylic acid: Lacks the dimethylamino phenyl group, making it less soluble and less versatile in biological applications.

    4-(Dimethylamino)benzophenone: Contains a similar dimethylamino phenyl group but lacks the pyrene moiety, reducing its fluorescence properties.

Uniqueness

15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is unique due to the combination of the pyrene moiety and the dimethylamino phenyl group. This combination enhances its fluorescence properties and solubility, making it more versatile for applications in bioimaging, drug delivery, and optoelectronics .

Properties

CAS No.

820977-72-8

Molecular Formula

C40H49NO2

Molecular Weight

575.8 g/mol

IUPAC Name

15-[4-(dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate

InChI

InChI=1S/C40H49NO2/c1-41(2)35-26-20-31(21-27-35)17-14-12-10-8-6-4-3-5-7-9-11-13-15-30-43-40(42)37-29-25-34-23-22-32-18-16-19-33-24-28-36(37)39(34)38(32)33/h16,18-29H,3-15,17,30H2,1-2H3

InChI Key

UIRKFLXWOJFIAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCOC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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